molecular formula C8H16O2 B12553077 (3S,4S)-5,5-dimethylhex-1-ene-3,4-diol CAS No. 189171-62-8

(3S,4S)-5,5-dimethylhex-1-ene-3,4-diol

Cat. No.: B12553077
CAS No.: 189171-62-8
M. Wt: 144.21 g/mol
InChI Key: SMQSHSFPVVAMBY-NKWVEPMBSA-N
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Description

(3S,4S)-5,5-dimethylhex-1-ene-3,4-diol is an organic compound with a unique structure characterized by the presence of two hydroxyl groups and a double bond within a six-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-5,5-dimethylhex-1-ene-3,4-diol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a precursor compound, such as a ketone or an aldehyde, using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-5,5-dimethylhex-1-ene-3,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3S,4S)-5,5-dimethylhex-1-ene-3,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4S)-5,5-dimethylhex-1-ene-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the double bond may participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-5,5-dimethylhex-1-ene-3,4-diol: Differing only in the stereochemistry at one carbon, this compound exhibits different reactivity and biological activity.

    5,5-dimethylhex-1-ene-3,4-diol: Lacks the chiral centers, resulting in a racemic mixture with different properties.

    5,5-dimethylhexane-3,4-diol: Saturated version of the compound, with different chemical reactivity.

Uniqueness

(3S,4S)-5,5-dimethylhex-1-ene-3,4-diol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry is crucial for its interactions with biological molecules and its effectiveness in various applications .

Properties

CAS No.

189171-62-8

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

(3S,4S)-5,5-dimethylhex-1-ene-3,4-diol

InChI

InChI=1S/C8H16O2/c1-5-6(9)7(10)8(2,3)4/h5-7,9-10H,1H2,2-4H3/t6-,7+/m0/s1

InChI Key

SMQSHSFPVVAMBY-NKWVEPMBSA-N

Isomeric SMILES

CC(C)(C)[C@@H]([C@H](C=C)O)O

Canonical SMILES

CC(C)(C)C(C(C=C)O)O

Origin of Product

United States

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